molecular formula C9H16N4 B12050106 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine

Cat. No.: B12050106
M. Wt: 180.25 g/mol
InChI Key: WQCTXDFTGIHMRX-UHFFFAOYSA-N
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Description

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine is a heterocyclic compound that features a triazoloazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with azepine precursors, followed by cyclization to form the triazoloazepine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methylene dichloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential in an industrial context.

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine is unique due to its ethanamine side chain, which may confer different chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine

InChI

InChI=1S/C9H16N4/c1-7(10)9-12-11-8-5-3-2-4-6-13(8)9/h7H,2-6,10H2,1H3

InChI Key

WQCTXDFTGIHMRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1CCCCC2)N

Origin of Product

United States

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